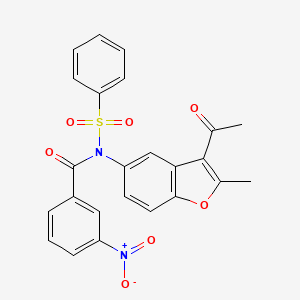

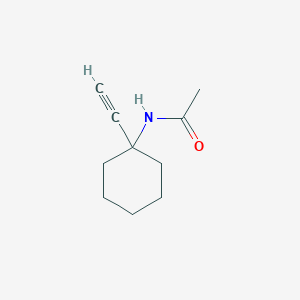

N-(1-ethynylcyclohexyl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(1-ethynylcyclohexyl)acetamide” is a chemical compound . It is related to acetamide, which is an organic compound derived from acetic acid and finds some use as a plasticizer and as an industrial solvent .

Synthesis Analysis

The synthesis of cyanoacetamides, a class of compounds to which “N-(1-ethynylcyclohexyl)acetamide” belongs, can be carried out in several ways. The most versatile and economical method involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .

Molecular Structure Analysis

The molecular structure of “N-(1-ethynylcyclohexyl)acetamide” can be analyzed using quantum chemical calculations. These calculations can reveal significant cooperativity of hydrogen bonding and size-dependent structural preference .

Chemical Reactions Analysis

Cyanoacetamide-N-derivatives, like “N-(1-ethynylcyclohexyl)acetamide”, are considered one of the most important precursors for heterocyclic synthesis. They are utilized extensively as reactants where the carbonyl and the cyano functions of these compounds are suitably situated to enable reactions with common bidentate reagents to form a variety of heterocyclic compounds .

Applications De Recherche Scientifique

1. Conformational Analysis in Opioid Agonists Development

A study detailed the synthesis of a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides, including structures similar to N-(1-ethynylcyclohexyl)acetamide, for evaluating their potential as opioid kappa agonists. Conformational analysis was key in identifying compounds with the desired properties, illustrating the role of structural analogs in opioid receptor targeting (Costello et al., 1991).

2. Catalysis in Organic Synthesis

The use of N,O-bis(trimethylsilyl)acetamide in the solvent-free synthesis of 3,4-dihydropyrimidine-2-(1H)-ones/thiones highlights its role as a catalyst in organic synthesis. This study demonstrates its effectiveness in promoting efficient reactions under environmentally friendly conditions (Murthy, Rajack, & Yuvaraj, 2016).

3. Intermediate in Antimalarial Drug Synthesis

N-(2-Hydroxyphenyl)acetamide serves as an intermediate in the synthesis of antimalarial drugs. This example underscores the significance of acetamide derivatives in medicinal chemistry, particularly in developing treatments for global health issues (Magadum & Yadav, 2018).

4. Coordination Complexes in Biochemistry

A study on pyrazole-acetamide derivatives demonstrated their ability to form coordination complexes with metal ions, which have notable antioxidant activity. This finding suggests potential applications in biochemical and pharmaceutical research (Chkirate et al., 2019).

5. Anticonvulsant Activity

Research into N-(2-hydroxycyclohexyl)acetamides revealed their potential as anticonvulsant agents. This highlights the therapeutic applications of acetamide derivatives in neurology and pharmacology (Pękala et al., 2011).

6. Structural Analysis in Material Science

Studies of N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and related compounds provide insights into the structural aspects of amide-containing derivatives, with implications for material science and chemistry (Karmakar, Sarma, & Baruah, 2007).

7. Synthesis of Bi-Heterocyclic Acetamides

Research focused on synthesizing novel bi-heterocyclic acetamides for tyrosinase inhibition, a key target in treating skin pigmentation disorders. This emphasizes the role of acetamide derivatives in dermatological applications (Butt et al., 2019).

8. Muscarinic Agonist Activity

The study of substituted N-(silatran-1-ylmethyl)acetamides as muscarinic agonists underlines their potential in neurological research, particularly in understanding cholinergic signaling pathways (Pukhalskaya et al., 2010).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(1-ethynylcyclohexyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-3-10(11-9(2)12)7-5-4-6-8-10/h1H,4-8H2,2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRPJVYPPPCRHRE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1(CCCCC1)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-ethynylcyclohexyl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-2,4-dimethoxy-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2446085.png)

![2-((6-benzyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2446094.png)

![3-[(5-Chloropyrimidin-2-yl)amino]-1-thiophen-3-ylpropan-1-ol](/img/structure/B2446096.png)

![4-{[(1-butyl-3-cyano-4,5-diphenyl-1H-pyrrol-2-yl)imino]methyl}benzenecarboxylic acid](/img/structure/B2446098.png)

![N-(2-(6-((2-oxo-2-(p-tolylamino)ethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2446101.png)

![3-(2-bromophenyl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]propanamide](/img/structure/B2446102.png)

![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B2446104.png)

![N1-(4-fluorophenethyl)-N2-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2446105.png)